![molecular formula C18H14BrN3O2 B2809719 Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate CAS No. 109321-96-2](/img/structure/B2809719.png)
Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is a chemical compound with the molecular formula C18H14BrN3O2 . It is a derivative of 6H-indolo[2,3-b]quinoxaline, a class of compounds known for their wide range of biological properties .
Synthesis Analysis
The synthesis of similar 6H-indolo[2,3-b]quinoxaline derivatives has been reported in the literature . These compounds are synthesized through a multi-step protocol starting from isatin or 5-fluoroisatin . The synthesis involves reactions with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone .Molecular Structure Analysis
The molecular structure of Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is characterized by its molecular formula C18H14BrN3O2 . The compound’s structure includes a 6H-indolo[2,3-b]quinoxaline skeleton, which is a key feature of its class .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate and similar compounds typically involve multi-step protocols starting from isatin or 5-fluoroisatin . These reactions include the use of propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone .Applications De Recherche Scientifique
Microwave-Assisted Synthesis
Microwave irradiation has been employed to enhance the regioselective synthesis of 6H-indolo[2,3-b]quinoxalines through the condensation of isatin with o-phenylenediamine. This method also facilitates the synthesis of Ethyl indolo[2,3-b]quinoxaline-6-acetate, demonstrating an efficient approach to preparing these compounds with potential for further functionalization (E. Ashry, E. Ramadan, H. Hamid, & M. Hagar, 2005) here.
Potential Biological Activities
The synthesis and characterization of novel 6H-indolo[2,3-b]quinoxaline derivatives have shown that these compounds exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This highlights their significance in the development of new therapeutic agents (S. Padmini, Narayana M Babu, & Madhavan, 2015) here.
Mechanistic Insights and Synthetic Routes
Research into the mechanisms of cyclization of indolo oxime ethers has provided valuable insights into the synthesis of related quinoxaline derivatives, emphasizing the role of the ester moiety in these processes. This work aids in understanding the complex chemistry underlying the formation of these compounds (Kylie A. Clayton, D. Black, & J. Harper, 2007) here.
Antimicrobial and Antiviral Potential
Some quinoxaline derivatives, related to Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate, have been synthesized and evaluated for their antimicrobial and antiviral activities, demonstrating significant potential as bioactive molecules. This includes work on their synthesis, characterization, and biological evaluation, offering insights into their utility in combating microbial and viral infections (Heba S. A. Elzahabi, 2017) here.
Orientations Futures
Given the wide range of biological properties exhibited by 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on synthesizing new derivatives and evaluating their potential applications in medicine and other fields .
Propriétés
IUPAC Name |
ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c1-2-24-16(23)10-22-15-8-7-11(19)9-12(15)17-18(22)21-14-6-4-3-5-13(14)20-17/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIDORUTRSFBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

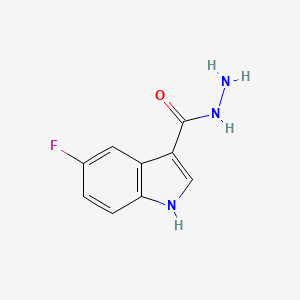
![6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B2809638.png)
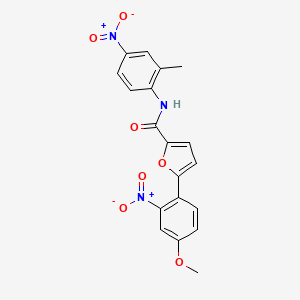
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2809642.png)
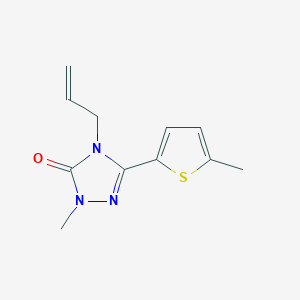
![(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2809644.png)
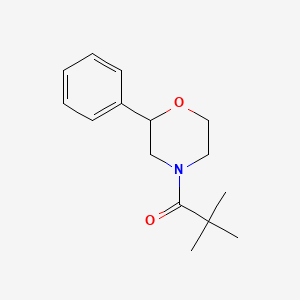
![4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-N-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2809647.png)
![(2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2809648.png)
![N-(2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2809649.png)
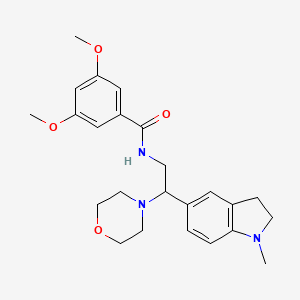
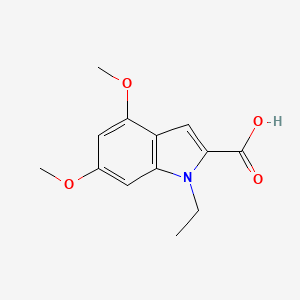
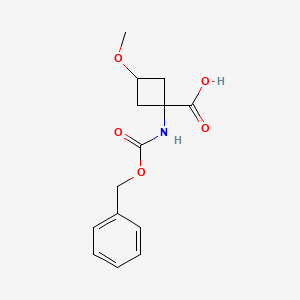
![1-(3-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2809659.png)